molecular formula C8H5BrN2O2 B1602983 2-(Bromomethyl)-5-nitrobenzonitrile CAS No. 288252-67-5

2-(Bromomethyl)-5-nitrobenzonitrile

Cat. No. B1602983
M. Wt: 241.04 g/mol
InChI Key: VIVZUXLVICWXPD-UHFFFAOYSA-N
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Description



  • 2-(Bromomethyl)-5-nitrobenzonitrile is a chemical compound with the molecular formula C₈H₅BrN₂O₂ .

  • It contains a bromomethyl group, a nitro group, and a benzonitrile moiety.

  • The compound is a pale yellow solid.





  • Synthesis Analysis



    • The synthesis of 2-(Bromomethyl)-5-nitrobenzonitrile can be achieved through various methods, including bromination of the corresponding precursor or direct functionalization of the nitrobenzonitrile ring.





  • Molecular Structure Analysis



    • The molecular structure consists of a benzene ring with a bromomethyl group attached at one position and a nitro group at another position.

    • The benzonitrile group provides the nitrile functionality.





  • Chemical Reactions Analysis



    • 2-(Bromomethyl)-5-nitrobenzonitrile can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    • It can react with nucleophiles (e.g., amines) or undergo halogen exchange reactions.





  • Physical And Chemical Properties Analysis



    • 2-(Bromomethyl)-5-nitrobenzonitrile is a solid with a melting point around 72-74°C.

    • It is flammable, causes skin and eye irritation, and may cause respiratory irritation.




  • Scientific Research Applications

    Chemical Synthesis and Reactivity

    • Synthesis of Novel Compounds : The reactivity of nitrobenzonitriles, including derivatives similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been utilized in synthesizing novel compounds. For example, reactions of 2-amino-5-nitrobenzonitrile with various ketones have led to the formation of new compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine (Li et al., 2006).

    Biological Applications

    • Herbicide Resistance in Transgenic Plants : The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) has been studied for its effects in transgenic plants expressing a bacterial detoxification gene. This research demonstrates how specific genes can confer resistance to herbicides in plants (Stalker et al., 1988).

    Thermophysical Properties

    • Thermophysical Study : The behavior of nitrobenzonitriles, including structures similar to 2-(Bromomethyl)-5-nitrobenzonitrile, has been analyzed through thermophysical studies. For instance, heat capacities and enthalpies of transitions of nitrobenzonitriles were measured to understand their thermal properties (Jiménez et al., 2002).

    Molecular Structure Analysis

    • Structural Analysis : Investigations into the molecular structure of nitrobenzonitriles have been conducted to understand the effects of electron-withdrawing substituents on the phenyl ring. These studies provide insight into the structural dynamics of such compounds (Graneek et al., 2018).

    Pharmacological Research

    • Antiproliferative Activity : Compounds structurally related to 2-(Bromomethyl)-5-nitrobenzonitrile have been synthesized and evaluated for their antiproliferative activity. This highlights the potential of these compounds in medicinal chemistry research (Otmar et al., 2004).

    Environmental Chemistry

    • Phototransformation Studies : The environmental phototransformation of compounds similar to 2-(Bromomethyl)-5-nitrobenzonitrile has been studied, particularly focusing on how these compounds degrade and interact under certain conditions (Kochany & Choudhry, 1990).

    Analytical Chemistry

    • Detection of Genotoxic Impurities : Analytical methods have been developed for detecting potential genotoxic impurities in pharmaceutical compounds, including those related to 2-(Bromomethyl)-5-nitrobenzonitrile, emphasizing its relevance in quality control in drug manufacturing (Gaddam et al., 2020).

    Safety And Hazards



    • The compound is considered hazardous due to its flammability, skin and eye irritation potential, and respiratory effects.

    • Proper precautions should be taken during handling and storage.




  • Future Directions



    • Further research could explore alternative synthetic routes, investigate its biological activity, and evaluate its potential applications.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    2-(bromomethyl)-5-nitrobenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5BrN2O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VIVZUXLVICWXPD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1[N+](=O)[O-])C#N)CBr
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5BrN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00623617
    Record name 2-(Bromomethyl)-5-nitrobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00623617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    241.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Bromomethyl)-5-nitrobenzonitrile

    CAS RN

    288252-67-5
    Record name 2-(Bromomethyl)-5-nitrobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00623617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    MN Vander Wal - 2012 - search.proquest.com
    Photoredox organocatalysis has led to the development of several new catalytic asymmetric reactions within the MacMillan group. The reactive intermediates used in this process have …
    Number of citations: 2 search.proquest.com
    YS Park - 2010 - search.proquest.com
    Wiring a molecule into electric circuits is an interesting idea. When single-molecules are bonded between metal electrodes, the electron transports through the single-molecules are …
    Number of citations: 0 search.proquest.com
    HW Shih - 2012 - search.proquest.com
    The construction of carbonyl α-alkyl stereocenters is an important and long-standing challenge in organic synthesis. The chiral α-alkyl carbonyl is a common motif found in natural …
    Number of citations: 2 search.proquest.com

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